

An In-depth Technical Guide to Ethyl 4-oxo-4H-chromene-2-carboxylate

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Compound of Interest

Compound Name: Ethyl 4-oxo-4H-chromene-2-carboxylate

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Abstract

Ethyl 4-oxo-4H-chromene-2-carboxylate is a versatile heterocyclic compound that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its chromone core is a recognized privileged structure in medicinal chemistry, imparting favorable pharmacological properties to its derivatives. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and biological potential of **ethyl 4-oxo-4H-chromene-2-carboxylate**. Detailed experimental protocols for its synthesis, spectroscopic data for characterization, and an overview of the significant anticancer, anti-inflammatory, and antimicrobial activities of its derivatives are presented. Furthermore, this guide visualizes key synthetic and signaling pathways to facilitate a deeper understanding of its chemical utility and biological significance.

Introduction

The 4H-chromen-4-one (chromone) scaffold is a prominent feature in numerous natural products and synthetic compounds of therapeutic interest. **Ethyl 4-oxo-4H-chromene-2-carboxylate**, as a key derivative, offers a reactive handle for extensive chemical modifications, making it an invaluable building block in drug discovery and materials science.^{[1][2]} Its derivatives have shown promise in targeting a range of diseases, including cancer and

inflammatory conditions, underscoring the importance of this core structure in the development of novel therapeutic agents.[1]

Physicochemical and Spectroscopic Data

A summary of the available physicochemical and spectroscopic data for **ethyl 4-oxo-4H-chromene-2-carboxylate** is provided below. While comprehensive experimental data for the parent compound is not extensively published, the following tables collate information from chemical suppliers and analogous derivatives.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	14736-31-3	[3][4]
Molecular Formula	C ₁₂ H ₁₀ O ₄	[4]
Molecular Weight	218.21 g/mol	[4]
Appearance	Yellow solid	Chem-Impex
Purity	≥ 95%	[4]
Melting Point	92-93 °C	[5]
Solubility	Soluble in DMSO, Chloroform	[6]

Table 2: Spectroscopic Data (Predicted and from Analogues)

Technique	Key Features and Expected Chemical Shifts (δ) / Wavenumbers (cm^{-1})
^1H NMR	Ethyl ester protons: ~ 1.4 (t, 3H, $-\text{CH}_3$), ~ 4.4 (q, 2H, $-\text{CH}_2$); Chromone ring protons: ~ 7.0 - 8.1 (m, 5H, Ar-H and C3-H). The C3-H proton is expected to be a singlet around $\delta 7.0$.
^{13}C NMR	Carbonyl carbons (ester and ketone): $\sim \delta 160$ - 180 ; Aromatic and pyrone ring carbons: $\sim \delta 110$ - 160 ; Ethyl ester carbons: $\sim \delta 14$ ($-\text{CH}_3$), $\sim \delta 62$ ($-\text{CH}_2$).
FT-IR (KBr)	C=O stretching (ketone): $\sim 1650 \text{ cm}^{-1}$; C=O stretching (ester): $\sim 1740 \text{ cm}^{-1}$; C-O-C stretching: ~ 1200 - 1300 cm^{-1} ; Aromatic C=C stretching: ~ 1450 - 1600 cm^{-1} .
Mass Spec (MS)	$[\text{M}]^+$ expected at $m/z = 218.0579$.

Synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate

The most common and efficient method for the synthesis of **ethyl 4-oxo-4H-chromene-2-carboxylate** is the Claisen condensation between a 2'-hydroxyacetophenone and diethyl oxalate in the presence of a strong base, such as sodium ethoxide.^[7]

Experimental Protocol: Claisen Condensation

This protocol is adapted from the synthesis of ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate.^[7]

Materials:

- 2'-Hydroxyacetophenone
- Diethyl oxalate

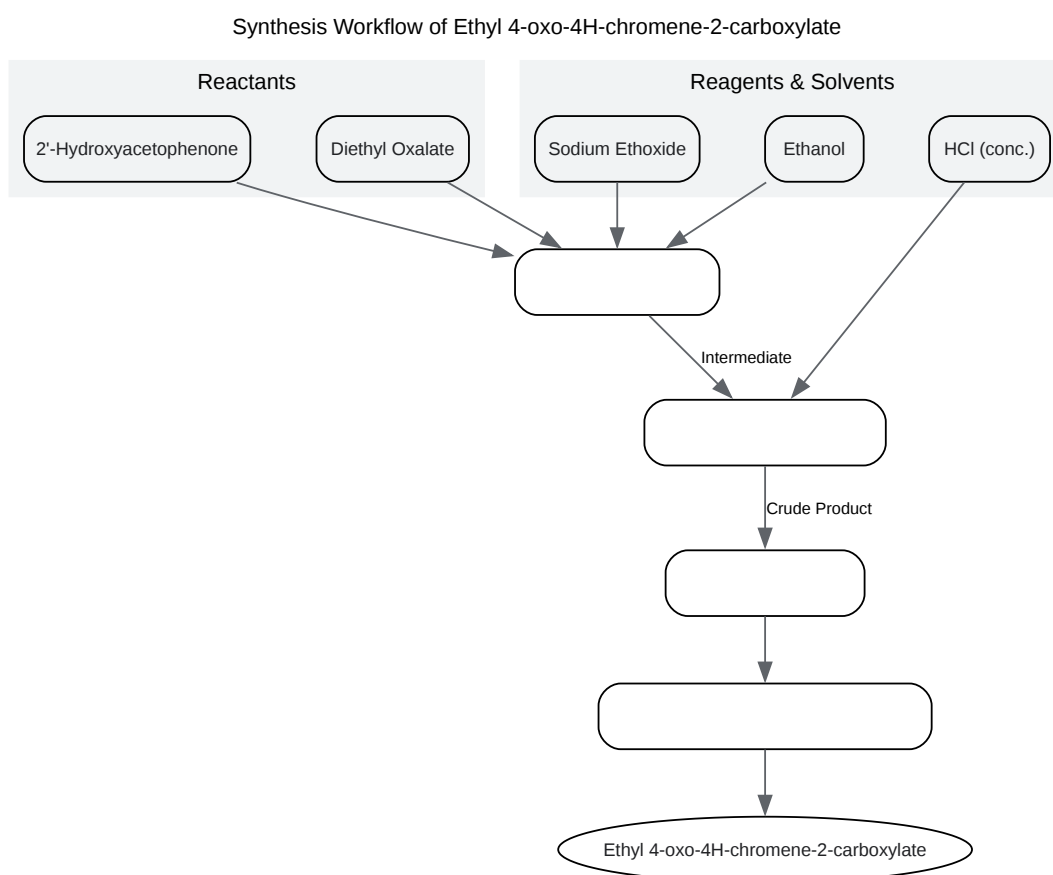
- Sodium ethoxide solution (21 wt% in ethanol)
- Absolute ethanol
- Hydrochloric acid (concentrated)
- Dichloromethane
- Sodium sulfate (anhydrous)
- Silica gel for column chromatography
- Hexane

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2'-hydroxyacetophenone (1 equivalent) in absolute ethanol.
- **Base Addition:** Slowly add a solution of sodium ethoxide (2 equivalents) in ethanol to the flask with stirring.
- **Addition of Diethyl Oxalate:** To the resulting solution, add diethyl oxalate (1.2 equivalents) dropwise at room temperature.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Cyclization:** After completion, cool the reaction mixture to room temperature and slowly add concentrated hydrochloric acid until the solution becomes acidic. This will induce the cyclization to form the chromone ring.
- **Work-up:** Remove the ethanol under reduced pressure. To the residue, add dichloromethane and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Filter the solution and evaporate the solvent. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure

ethyl 4-oxo-4H-chromene-2-carboxylate. Typical yields for this type of reaction are in the range of 70-80%.^[6]

Diagram 1: Synthesis Workflow



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Caption: A flowchart illustrating the key stages in the synthesis of **ethyl 4-oxo-4H-chromene-2-carboxylate**.

Biological Activities of 4-oxo-4H-chromene-2-carboxylate Derivatives

While specific quantitative biological data for the parent **ethyl 4-oxo-4H-chromene-2-carboxylate** is limited in the public domain, its derivatives have been extensively studied and have demonstrated a wide range of pharmacological activities.

Anticancer Activity

Derivatives of the 4-oxo-4H-chromene scaffold have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.

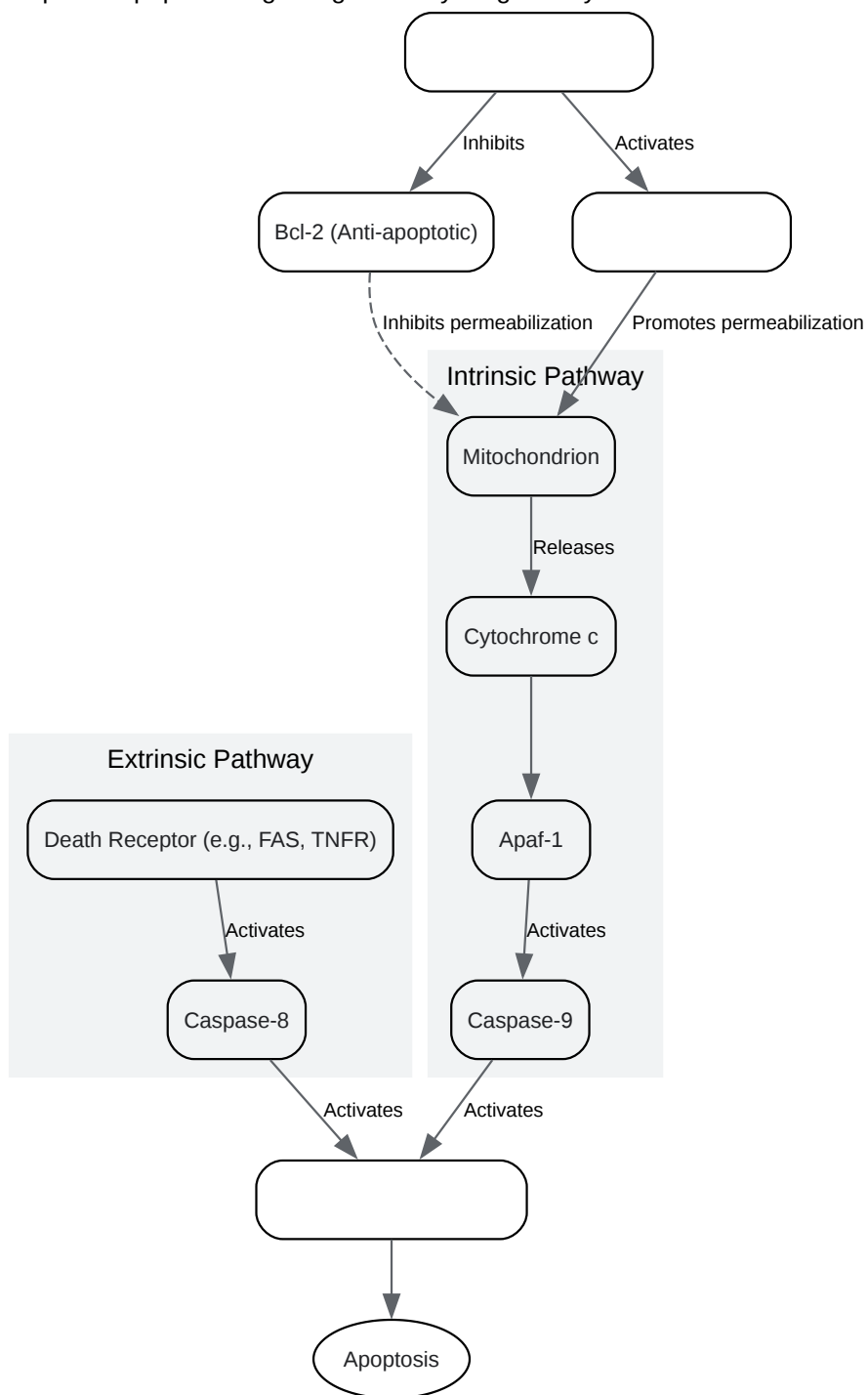
- **Apoptosis Induction:** Many chromone derivatives have been found to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.^[8]^[9] This involves the modulation of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins.^[8]^[9]
- **Cell Cycle Arrest:** Some derivatives have been shown to cause cell cycle arrest, for instance, at the S-phase, thereby inhibiting cancer cell proliferation.^[8]

Table 3: Anticancer Activity of Selected 4-oxo-4H-chromene Derivatives

Derivative Class	Cell Line	IC ₅₀ (μM)	Reference
Furoxan-chromone hybrids	K562	0.8 - 3.2	[8]
Chromone-thiazolidinedione conjugates	A549	6.1 ± 0.02	[9]
2-Phenyl-4H-chromen-4-one derivatives	Various	< 10	[10]

Diagram 2: Apoptosis Signaling Pathway

Simplified Apoptosis Signaling Pathway Targeted by Chromone Derivatives

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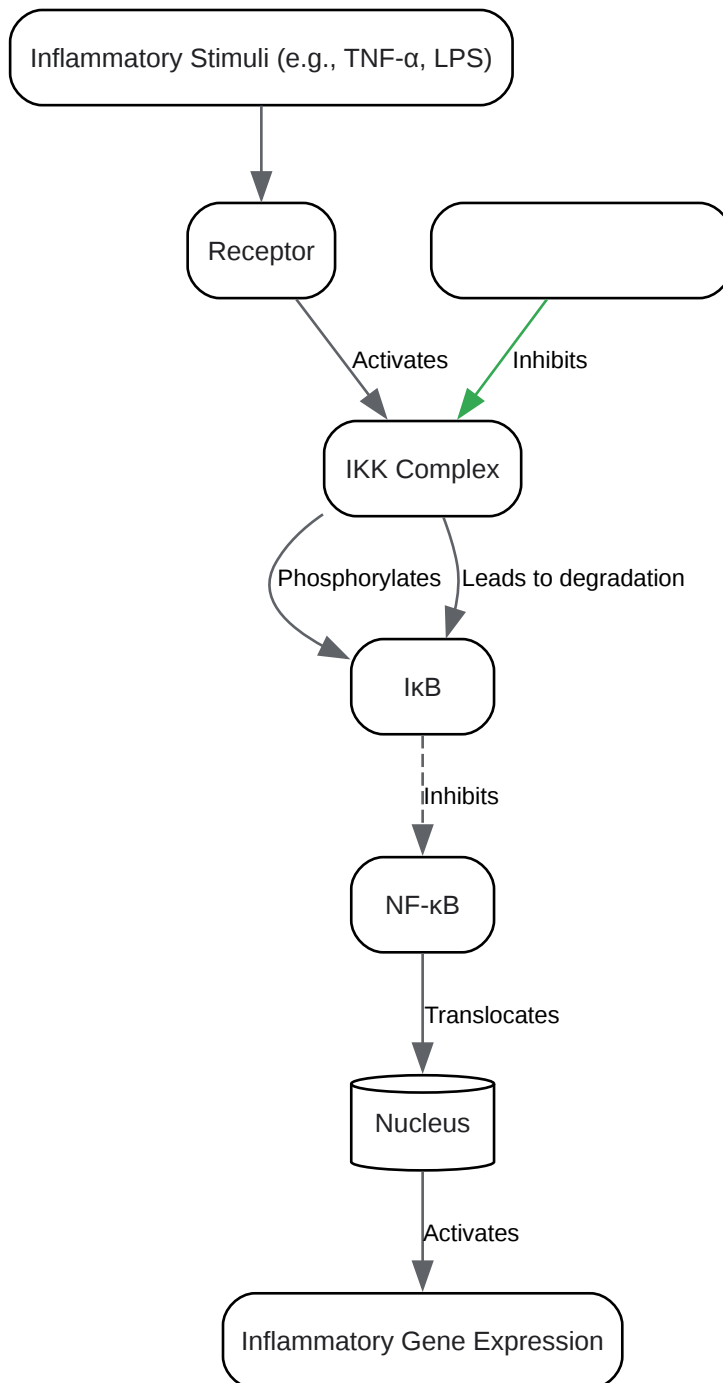
Caption: Chromone derivatives can induce apoptosis by modulating the balance of pro- and anti-apoptotic proteins.

Anti-inflammatory Activity

The anti-inflammatory properties of chromone derivatives are often linked to their ability to inhibit key inflammatory mediators and signaling pathways, such as the NF- κ B pathway.

- **Inhibition of Pro-inflammatory Cytokines:** Derivatives have been shown to reduce the production of pro-inflammatory cytokines like TNF- α and IL-6.
- **NF- κ B Pathway Modulation:** The NF- κ B signaling pathway is a critical regulator of inflammation. Chromone derivatives can inhibit the activation of NF- κ B, thereby downregulating the expression of inflammatory genes.[\[6\]](#)

Diagram 3: NF- κ B Signaling Pathway

Inhibition of NF- κ B Signaling by Chromone Derivatives[Click to download full resolution via product page](#)

Caption: Chromone derivatives can exert anti-inflammatory effects by inhibiting the IKK complex in the NF- κ B pathway.

Antimicrobial Activity

Various derivatives of **ethyl 4-oxo-4H-chromene-2-carboxylate** have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.

Table 4: Antimicrobial Activity of Selected 4-oxo-4H-chromene Derivatives

Derivative Class	Microorganism	MIC (μ g/mL)	Reference
Thiazole-chromene hybrids	Various bacteria and fungi	Significant activity	[9]
Thieno[3,4-c]chromene derivatives	Bacteria and Yeasts	16 - 64	[11]

Conclusion

Ethyl 4-oxo-4H-chromene-2-carboxylate is a highly valuable scaffold in medicinal chemistry. Its straightforward synthesis and the versatility of its chemical structure allow for the generation of diverse libraries of compounds with significant therapeutic potential. While the biological activity of the parent molecule itself is not extensively documented, its derivatives have consistently demonstrated potent anticancer, anti-inflammatory, and antimicrobial properties. Future research focused on the detailed biological evaluation of the core molecule and the continued exploration of novel derivatives is warranted to fully exploit the therapeutic potential of this remarkable heterocyclic system.

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